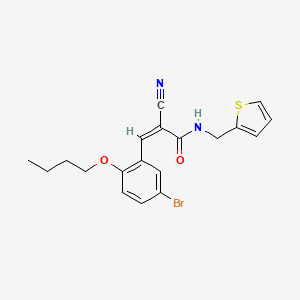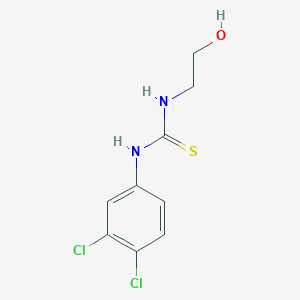![molecular formula C16H13BrClNO2 B4697965 3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4697965.png)
3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one
Overview
Description
3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one, also known as BRB-2CP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of chalcones, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways. In cancer cells, 3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to inhibit the Akt/mTOR pathway and induce mitochondrial dysfunction, leading to apoptosis. In addition, 3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been reported to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In addition, 3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antimicrobial activity against various pathogenic microorganisms. Furthermore, 3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been reported to exhibit antioxidant activity and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments is its diverse biological activities, which make it a promising candidate for various fields of research. In addition, the synthesis method of 3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is relatively simple and yields high purity and good yields of the compound. However, one of the limitations of using 3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments is the lack of information regarding its toxicity and safety profile. Further studies are needed to determine the optimal dosage and potential side effects of 3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one.
Future Directions
There are several future directions for research on 3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one. One potential area of research is the development of 3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one as a chemopreventive agent. In addition, further studies are needed to determine the optimal dosage and potential side effects of 3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one. Furthermore, the mechanism of action of 3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one needs to be further elucidated to fully understand its diverse biological activities. Finally, the potential applications of 3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one in other fields of research, such as neurodegenerative diseases and cardiovascular diseases, should be explored.
Scientific Research Applications
3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been studied for its potential applications in various fields of research. It has been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. In cancer research, 3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has also been reported to have potential as a chemopreventive agent. In addition, 3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been studied for its anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines. It has also been reported to exhibit antimicrobial activity against various pathogenic microorganisms.
properties
IUPAC Name |
(E)-3-(4-bromo-2-chloroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO2/c1-21-13-5-2-11(3-6-13)16(20)8-9-19-15-7-4-12(17)10-14(15)18/h2-10,19H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLKRJAHGKKLGO-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)propanenitrile](/img/structure/B4697888.png)
![5-benzyl-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4697901.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-(3,5-dimethoxyphenyl)thiourea](/img/structure/B4697918.png)
![2-[2-(2,6-dimethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4697927.png)
![N'-isobutyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4697932.png)


![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4697954.png)
![3,6-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4697959.png)
![ethyl 2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4697962.png)
![3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4697967.png)
![7-({5-[(3-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4697970.png)